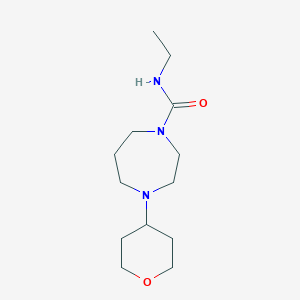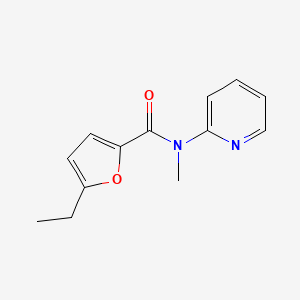![molecular formula C15H14F2N2O3S B7593770 N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)
N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide, also known as Fasudil, is a potent Rho-kinase inhibitor that has been widely used in scientific research. The compound was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide exerts its pharmacological effects by inhibiting Rho-kinase, a serine/threonine protein kinase that plays a key role in various cellular processes, including smooth muscle contraction, cell migration, and cytokinesis. By inhibiting Rho-kinase, this compound can reduce vascular tone, improve blood flow, and prevent cell death in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. For example, this compound can reduce the contraction of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. This compound can also inhibit the proliferation and migration of cancer cells, leading to anti-cancer effects. In addition, this compound can reduce inflammation and oxidative stress, leading to neuroprotective effects in various neurological disorders.
Advantages and Limitations for Lab Experiments
N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide has several advantages for lab experiments, including its potency, selectivity, and availability. This compound is a highly potent Rho-kinase inhibitor that can be used at low concentrations to achieve significant effects. This compound is also highly selective for Rho-kinase, with minimal off-target effects. Finally, this compound is commercially available and can be easily obtained for use in various experiments. However, this compound also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide. One area of interest is the development of novel formulations or delivery methods to improve the pharmacokinetics and bioavailability of this compound. Another area of interest is the identification of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases or cancer. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a potent Rho-kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases and conditions. The synthesis method for this compound involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzenesulfonamide with 2-fluoro-5-methylphenylboronic acid. This compound exerts its pharmacological effects by inhibiting Rho-kinase, leading to various biochemical and physiological effects in different tissues and cell types. This compound has several advantages for lab experiments, including its potency, selectivity, and availability, but also has some limitations. Finally, there are several future directions for research on this compound, including the development of novel formulations or delivery methods, the identification of new therapeutic applications, and the elucidation of molecular mechanisms.
Synthesis Methods
The synthesis method for N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzenesulfonamide with 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst to yield 2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenylboronic acid. This compound is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to yield this compound. The final product is obtained through purification by chromatography.
Scientific Research Applications
N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. This compound has also been studied for its potential therapeutic effects in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects.
properties
IUPAC Name |
N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-9-3-5-13(17)15(7-9)19-23(21,22)11-4-6-12(16)14(8-11)18-10(2)20/h3-8,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUNRRVPURQTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)

![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)


